Home > Products > Bioactive Reagents P382 > Fmoc-4,5-dehydro-l-leucine
Fmoc-4,5-dehydro-l-leucine - 87720-55-6

Fmoc-4,5-dehydro-l-leucine

Catalog Number: EVT-251136
CAS Number: 87720-55-6
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fmoc-4,5-dehydro-l-leucine is a protected form of 4,5-dehydro-l-leucine, an amino acid not found in the standard 20 amino acids. This nonproteinogenic amino acid is a significant component of certain naturally occurring peptides, notably the proteasome inhibitors eponemycin and TMC-86A. [] Fmoc refers to the fluorenylmethyloxycarbonyl protecting group, commonly used in solid-phase peptide synthesis to protect the amino group of an amino acid. Utilizing Fmoc-4,5-dehydro-l-leucine allows for the controlled incorporation of dhL into peptide chains during synthesis.

4,5-Dehydro-l-leucine (dhL)

Compound Description: 4,5-Dehydro-l-leucine (dhL) is an unusual nonproteinogenic amino acid. [] It is a key component of the nonribosomal peptides eponemycin and TMC-86A, which are potent proteasome inhibitors. []

Compound Description: Leu-enkephalin is a naturally occurring peptide with opioid activity. [, ] It plays a role in pain perception and modulation.

Relevance: Leu-enkephalin is structurally related to Fmoc-4,5-dehydro-l-leucine through its leucine residue. The synthesis of tritiated Leu-enkephalin utilizes a precursor peptide containing 4,5-dehydro-leucine, which is then catalytically hydrogenated to form the leucine residue in the final product. [] This highlights the use of Fmoc-4,5-dehydro-l-leucine as a building block for synthesizing leucine-containing peptides.

Compound Description: [D-Ala2]Leu-enkephalin (DALE) is a synthetic analog of Leu-enkephalin with enhanced opioid activity. []

Relevance: Similar to Leu-enkephalin, the synthesis of tritiated DALE utilizes a precursor peptide containing 4,5-dehydro-l-leucine, further emphasizing the structural relationship with Fmoc-4,5-dehydro-l-leucine in the context of leucine-containing peptide synthesis. []

[D-Ala2, D-Leu5]Leu-enkephalin (DADLE)

Compound Description: [D-Ala2, D-Leu5]Leu-enkephalin (DADLE) is another synthetic analog of Leu-enkephalin with enhanced opioid activity. []

Relevance: The synthesis of tritiated DADLE also uses a precursor peptide containing 4,5-dehydro-D-leucine, again highlighting the structural connection to Fmoc-4,5-dehydro-l-leucine as a building block for synthesizing peptides with modified leucine residues. []

Eponemycin

Compound Description: Eponemycin is a nonribosomal peptide with potent proteasome inhibitory activity. [] It contains 4,5-dehydro-l-leucine (dhL) as a key structural component. []

TMC-86A

Compound Description: TMC-86A is a structurally related nonribosomal peptide to eponemycin, also exhibiting proteasome inhibitory activity. [] Like eponemycin, it contains 4,5-dehydro-l-leucine (dhL) as a vital structural component. []

Overview

Fmoc-4,5-dehydro-l-leucine is a synthetic amino acid derivative that plays a significant role in peptide synthesis. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the leucine side chain, which distinguishes it from natural leucine. The compound is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group, which facilitates its use in solid-phase peptide synthesis by providing a means to selectively protect and deprotect amino acids during the synthesis process.

Source

Fmoc-4,5-dehydro-l-leucine can be synthesized from l-leucine through various chemical methods. These processes often involve the introduction of the Fmoc protecting group and the formation of the dehydro structure via specific reaction conditions. The compound is commercially available from various suppliers, including VWR and Chem-Impex, with a typical purity of over 95% .

Classification

This compound falls under the category of unnatural amino acids and is classified as a derivative of leucine. Its unique structural features allow it to be utilized in the design of peptides with specific properties and functionalities.

Synthesis Analysis

Methods

The synthesis of Fmoc-4,5-dehydro-l-leucine generally involves two main stages: the formation of the dehydro structure and the introduction of the Fmoc protecting group.

  1. Formation of Dehydro Structure: This can be achieved through dehydration reactions that convert l-leucine into 4,5-dehydro-l-leucine.
  2. Introduction of Fmoc Group: The Fmoc group is typically introduced by reacting 4,5-dehydro-l-leucine with fluorenylmethoxycarbonyl chloride in an organic solvent such as dimethylformamide (DMF) in the presence of a base like diisopropylethylamine. This reaction is usually carried out at room temperature .

Technical Details

4 5 dehydro l leucine+Fmoc ClbaseFmoc 4 5 dehydro l leucine\text{4 5 dehydro l leucine}+\text{Fmoc Cl}\xrightarrow{\text{base}}\text{Fmoc 4 5 dehydro l leucine}

The purification process often involves extraction techniques to remove unreacted starting materials and by-products, followed by crystallization to achieve high purity .

Molecular Structure Analysis

Structure

Fmoc-4,5-dehydro-l-leucine has a molecular formula of C21H21NO4C_{21}H_{21}NO_{4} and a molecular weight of approximately 351.402 g/mol. The structural representation includes an Fmoc group attached to the nitrogen atom of the amino acid, along with a double bond between carbons four and five in the leucine side chain.

Data

  • Molecular Formula: C21H21NO4C_{21}H_{21}NO_{4}
  • Molecular Weight: 351.402 g/mol
  • CAS Number: 87720-55-6
  • Purity: ≥ 95% (HPLC) .
Chemical Reactions Analysis

Reactions

Fmoc-4,5-dehydro-l-leucine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form oxo derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the double bond in the dehydro structure to form saturated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, allowing for modifications that lead to different derivatives depending on the nucleophile used .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines and thiols under basic conditions.
Mechanism of Action

Process

Fmoc-4,5-dehydro-l-leucine functions primarily as a building block in peptide synthesis. Its incorporation into peptide chains allows for the formation of peptides with altered conformational properties and enhanced biological stability.

Data

The mechanism involves:

  • Incorporation into Peptides: During peptide synthesis, Fmoc-4,5-dehydro-l-leucine is added to growing peptide chains.
  • Biochemical Pathways: The compound influences pathways related to peptide synthesis by providing structural diversity.

Pharmacokinetics

As an amino acid derivative used in peptide synthesis, its bioavailability is contingent upon the characteristics of the resultant peptides.

Physical and Chemical Properties Analysis

Physical Properties

Fmoc-4,5-dehydro-l-leucine appears as a white to off-white powder with high solubility in organic solvents like DMF and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards common reagents used in organic synthesis.
  • Ability to undergo various transformations while maintaining structural integrity.
Applications

Fmoc-4,5-dehydro-l-leucine is widely used in scientific research for:

  • Peptide Synthesis: It serves as a key building block for synthesizing novel peptides that require specific structural features.
  • Drug Development: Its unique properties make it valuable in designing peptides with enhanced stability and biological activity.
  • Biotechnology Research: Used in studies involving protein engineering and modification due to its ability to introduce non-natural amino acids into peptides .

This compound's versatility in peptide synthesis underscores its importance in advancing biochemical research and therapeutic applications.

Synthetic Methodologies and Strategic Applications in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) Integration Strategies

Fmoc-4,5-dehydro-L-leucine (CAS 87720-55-6) is integrated into SPPS protocols as a specialized building block to introduce conformational constraints in peptide sequences. Its structural core features a double bond between C4 and C5, replacing the γ-methyl group of standard leucine with a planar, rigid alkene moiety. This modification reduces rotational freedom, enforcing specific backbone angles (e.g., restricted φ/ψ dihedrals) during chain assembly [1] [9].

Table 1: Key Properties of Fmoc-4,5-dehydro-L-leucine for SPPS

PropertySpecificationRelevance to SPPS
Molecular FormulaC₂₁H₂₁NO₄Molecular weight (351.4 g/mol) impacts resin loading
Purity≥99% (HPLC)Minimizes side reactions during coupling
Storage Conditions0-8°CPrevents Fmoc degradation
Optical Rotation[α]D²⁴ = -18 ± º (c=1% in DMF)Confirms stereochemical integrity for chiral induction
Melting Point127-133°CIndicates crystallinity for handling stability

Coupling efficiency is comparable to canonical amino acids when using activators like HATU/DIPEA in DMF. However, the alkene’s electron-withdrawing nature slightly reduces nucleophilicity, occasionally requiring extended coupling times (60–90 minutes vs. 30 minutes for Fmoc-Leu-OH) to achieve >99% acylation yields [4] [9]. Post-incorporation, the dehydro residue enhances resistance to enzymatic degradation in bioactive peptides, as demonstrated in studies of ε-lysylcarbonylphenoxyacetic acid derivatives targeting human aldose reductase [9].

Role of Fmoc Protection in Orthogonal Deprotection Mechanisms

The Fmoc group’s base-labile nature enables orthogonal deprotection in schemes combining acid-labile side-chain protectants (e.g., t-butyl, trityl). Standard deblocking uses 20% piperidine/DMF (3 × 3 min), where the dehydro leucine’s alkene remains inert, unlike sulfur-containing residues prone to elimination [3] [10]. Recent advances employ hydrogenolysis under mild acidic conditions for Fmoc removal, preserving electrophilic functionalities like acyloxymethyl ketones (AOMK) in sensitive sequences (e.g., Z-Arg-Lys-AOMK) [5].

Table 2: Orthogonal Deprotection Performance Metrics

Deprotection MethodConditionsCompatibility with Dehydro Leucine
Standard Piperidine20% in DMF, 3 × 3 minHigh (no side reactions observed)
DBU-Based Cocktails2% DBU/piperidine in DMFModerate (risk of aspartimide formation)
HydrogenolysisPd/C, H₂, mild acidHigh (alkene stable under conditions)
Hydrazine (for ivDde)2% in DMFHigh (no alkene interference)

Critically, the Fmoc group’s cleavage generates dibenzofulvene, scavenged by piperidine to prevent alkylation side products. This process remains unaffected by the dehydro leucine’s unsaturation, allowing seamless integration into complex orthogonal strategies like Fmoc/t-Bu or Fmoc/ivDde for branched peptides [3] [10].

Comparative Analysis with Other Dehydroamino Acid Derivatives

Dehydroamino acids impose distinct backbone constraints based on double-bond position:

  • Fmoc-ΔPhe (dehydro-phenylalanine): Aryl-conjugated alkene stabilizes extended β-strands but may aggregate.
  • Fmoc-ΔVal: β,γ-unsaturation favors turn structures but exhibits lower coupling yields due to steric bulk.
  • Fmoc-4,5-dehydro-L-leucine: γ,δ-Unsaturation minimally perturbs local folding while enhancing helicity and proteolytic stability [4] [9].

Table 3: Structural and Functional Comparison of Dehydroamino Acids

DerivativeDouble Bond PositionBackbone EffectCoupling Yield in SPPS
Fmoc-4,5-dehydro-L-leucineγ,δ (C4=C5)Moderate helix induction92–95%
Fmoc-dehydrovalineβ,γ (C2=C3)Sharp turns; increased chain kinking85–88%
Fmoc-dehydrophenylalanineβ,γ (Cα=Cβ) + arylExtended conformations90–93%
Fmoc-dehydroalanineα,β (C2=N)Electrophilic for bioconjugation<80% (due to side reactions)

The γ,δ-unsaturation in Fmoc-4,5-dehydro-L-leucine uniquely balances rigidity and synthetic tractability. It avoids the nucleophilicity issues of α,β-dehydroalanine (prone to Michael additions) and the steric hindrance of ΔVal. Applications in cancer therapeutics exploit this balance: dehydro leucine-containing peptides exhibit improved target specificity (e.g., kinase inhibitors) by pre-organizing interfacial residues [1] [7] [9].

Properties

CAS Number

87720-55-6

Product Name

Fmoc-4,5-dehydro-l-leucine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1

InChI Key

YUPPKUMKKSBZRL-IBGZPJMESA-N

SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

fmoc-4,5-dehydro-l-leucine;87720-55-6;Fmoc-4,5-dehydro-Leu-OH;SCHEMBL14570616;CTK8E7000;ZINC2560900;1386AF;MFCD00237651;AKOS016344241;TR-027584;BB0260167;FT-0679757;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpent-4-enoicacid

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.